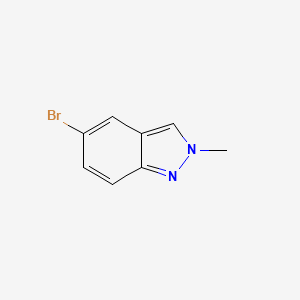

5-Bromo-2-methyl-2H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZOHVHNTZTZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467850 | |

| Record name | 5-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465529-56-0 | |

| Record name | 5-Bromo-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465529-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

5-Bromo-2-methyl-2H-indazole is a pivotal heterocyclic building block in the landscape of modern drug discovery. As a functionalized indazole, it serves as a versatile scaffold for the synthesis of complex molecules with a wide array of pharmacological activities. The strategic placement of the bromine atom at the C5-position provides a reactive handle for advanced cross-coupling reactions, while the N2-methylation influences the molecule's steric and electronic properties, often playing a crucial role in modulating biological activity. This guide provides an in-depth analysis of the physicochemical properties, a detailed, field-proven synthesis protocol, and a discussion of the chemical reactivity and applications that make this compound an indispensable tool for researchers and scientists in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical entity is fundamental to its application in research. This section details the key physical and identifying properties of this compound.

Core Compound Identifiers

A summary of the essential identifiers and physicochemical properties for this compound is presented in Table 1. These properties are foundational for its use in synthetic chemistry, providing insights into its handling, reactivity, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrN₂ | [PubChem][1] |

| Molecular Weight | 211.06 g/mol | [PubChem][1] |

| CAS Number | 465529-56-0 | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Canonical SMILES | CN1C=C2C=C(C=CC2=N1)Br | [PubChem][1] |

| Appearance | Off-white to light yellow solid (Predicted) | [ChemicalBook][2] |

| Boiling Point | 322.7 ± 15.0 °C (Predicted) | [ChemicalBook][2] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [ChemicalBook][2] |

| Melting Point | Data not available. For comparison, the precursor 5-Bromo-1H-indazole has a melting point of 123-127 °C. | [Sigma-Aldrich][3] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the N-methyl group. The protons on the benzene ring (H4, H6, H7) would appear as doublets or doublets of doublets, with coupling constants typical for ortho and meta relationships. The H3 proton on the pyrazole ring would likely appear as a singlet further downfield. The N-CH₃ signal would be a sharp singlet, typically in the range of 4.0-4.3 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons from the pyrazole ring carbons and the N-methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be observed around m/z 210 and 212, and the [M+H]⁺ peak would be found around m/z 211 and 213.[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the regioselective N-methylation of its precursor, 5-Bromo-1H-indazole. A critical challenge in this synthesis is controlling the site of methylation, as direct alkylation can lead to a mixture of the desired N2-isomer and the thermodynamically more stable N1-isomer.[4]

Synthesis of Precursor: 5-Bromo-1H-indazole

The starting material, 5-Bromo-1H-indazole, can be synthesized from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole [5]

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. Stir the solution for approximately 50 minutes.

-

Diazotization & Cyclization: To the reaction mixture, add potassium acetate (0.3 eq) followed by isoamyl nitrite (1.5 eq). Heat the solution to reflux (approx. 68°C) and maintain for 20 hours. Causality Note: The isoamyl nitrite serves as the diazotizing agent, which, upon heating, initiates an intramolecular cyclization to form the indazole ring.

-

Work-up & Hydrolysis: Cool the reaction to room temperature and remove the volatile solvents under reduced pressure. Add water and concentrated hydrochloric acid and heat the mixture to 50-55°C for 2 hours to hydrolyze the N-acetyl intermediate.

-

Neutralization & Extraction: Cool the solution and carefully basify with 50% sodium hydroxide to a pH of ~11, ensuring the temperature remains below 37°C. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter. Concentrate the filtrate and slurry the resulting solids with heptane. Filter and dry the product under vacuum to yield 5-Bromo-1H-indazole.

N2-Methylation of 5-Bromo-1H-indazole

Achieving regioselectivity for the N2-position is crucial. While various methods exist, conditions favoring the kinetic product often lead to higher yields of the 2H-indazole isomer. The Mitsunobu reaction is a powerful method for achieving this transformation with alcohols, proceeding with an inversion of stereochemistry, and in the context of N-alkylation of heterocycles, it can favor the formation of the N2-isomer.

Conceptual Protocol: N2-Methylation via Mitsunobu Reaction

-

Reaction Setup: To a solution of 5-Bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as THF, add triphenylphosphine (PPh₃, 2.0 eq) and methanol (2.4 eq) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq) to the cooled mixture. Causality Note: DEAD activates the triphenylphosphine, which then forms a phosphonium salt with methanol. The indazole anion acts as the nucleophile, attacking this complex. The steric and electronic environment of the N2-position often makes it the kinetically favored site of attack under these conditions.

-

Reaction Progression: Allow the reaction to stir at 0°C for a short period, then warm to a higher temperature (e.g., 50°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Purification: Upon completion, concentrate the reaction mixture and purify the residue using silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to separate the this compound from the N1-isomer and reaction byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for creating diverse molecular libraries. Its reactivity is dominated by the C5-bromo substituent, which is an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is readily displaced through various cross-coupling methodologies, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amine groups.

-

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or boronate esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) to introduce new aryl or heteroaryl moieties.[4] This reaction is fundamental to building the complex biaryl structures often found in kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C5-position. This is a key transformation for synthesizing compounds that target receptors and enzymes where an amine functionality is critical for binding.

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the C5-position and terminal alkynes, providing access to indazole derivatives with alkynyl functionalities, which can be further elaborated or may themselves contribute to biological activity.

Significance in Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[4] The N2-substituted indazole motif is a key feature in several clinically successful drugs. A prominent example is Pazopanib , an FDA-approved tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, which features an N2-substituted indazole core.

The ability to functionalize this compound via cross-coupling allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. By varying the substituent at the C5-position, researchers can optimize potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

Reactivity and Derivatization Pathways

The following diagram outlines the key reactive pathways for this compound, highlighting its role as a central hub for generating molecular diversity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is classified with the following hazards:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is firmly rooted in its synthetic versatility. The N2-methylated indazole core is a recognized pharmacophore, and the C5-bromo group provides a reliable and efficient point for diversification through modern cross-coupling chemistry. This combination allows for the systematic and rapid generation of novel chemical entities for biological screening. This guide has provided the essential technical information, from synthesis to reactivity, to empower researchers to effectively utilize this powerful building block in the pursuit of new therapeutic agents.

References

- 1. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]

- 3. 5-ブロモ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

5-Bromo-2-methyl-2H-indazole: A Technical Guide

CAS Number: 465529-56-0

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2H-indazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and summarizes the current understanding of its biological significance.

Chemical and Physical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 465529-56-0, is a substituted indazole derivative.[1] The indazole core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the substituent (a methyl group in this case) is attached to the nitrogen atom at position 2 of the indazole ring. A bromine atom is substituted at the 5th position of the benzene ring.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 465529-56-0 | PubChem[1] |

| Molecular Formula | C₈H₇BrN₂ | PubChem[1] |

| Molecular Weight | 211.06 g/mol | PubChem[1] |

| IUPAC Name | 5-bromo-2-methyl-1,2-dihydro-2H-indazole | PubChem[1] |

| SMILES | CN1N=C2C=C(Br)C=CC2=C1 | PubChem[1] |

| InChI | InChI=1S/C8H7BrN2/c1-11-8-5-6(9)2-3-7(8)10-4-11/h2-5H,1H3 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of 2H-indazoles can be challenging due to the potential for the formation of the isomeric 1H-indazoles. However, several regioselective synthetic methods have been developed. A common strategy for the synthesis of N2-substituted indazoles involves the alkylation of a pre-existing indazole core.

One plausible synthetic route to this compound involves the direct methylation of 5-bromo-1H-indazole. The regioselectivity of this reaction (N1 vs. N2 methylation) is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.

A general experimental protocol for the N-alkylation of indazoles is as follows:

General Protocol for N-methylation of 5-bromo-1H-indazole:

-

Materials: 5-bromo-1H-indazole, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a suitable base (e.g., sodium hydride, potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

-

Procedure:

-

To a solution of 5-bromo-1H-indazole in the chosen solvent, the base is added portion-wise at a controlled temperature (often 0 °C).

-

The mixture is stirred for a period to allow for the deprotonation of the indazole.

-

The methylating agent is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at a specific temperature and for a duration that is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to isolate the desired this compound isomer.

-

It is important to note that the specific conditions will need to be optimized to favor the formation of the 2-methyl isomer over the 1-methyl isomer.

Biological Activity and Drug Development Potential

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3][4][5] Consequently, indazole derivatives have been extensively investigated for a wide range of therapeutic applications, including roles as kinase inhibitors in oncology, anti-inflammatory agents, and central nervous system drugs.[2][3]

Spectroscopic Data

The structural characterization of this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this compound are not provided in the readily available literature, a general description of the expected signals in ¹H and ¹³C NMR is provided below based on the known spectra of similar indazole derivatives.[6]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A singlet corresponding to the methyl protons (N-CH₃) is expected in the upfield region.

-

Aromatic protons on the benzene ring will appear as a set of signals in the downfield region. The coupling patterns and chemical shifts will be influenced by the positions of the bromine atom and the fused pyrazole ring.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

A signal for the methyl carbon (N-CH₃) will be present in the upfield region.

-

Multiple signals corresponding to the aromatic carbons of the bicyclic ring system will be observed in the downfield region. The carbon atom attached to the bromine will have a characteristic chemical shift.

Logical Relationships in Synthesis

The synthesis of this compound is intrinsically linked to the regioselectivity of the N-alkylation of the 5-bromo-1H-indazole precursor. The choice of reaction conditions dictates the ratio of the N1 and N2 isomers produced.

Caption: Regioselectivity in the N-methylation of 5-bromo-1H-indazole.

Experimental Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of this compound is outlined below. This process begins with the reaction setup and proceeds through purification and structural confirmation.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Spectroscopic Data for 5-Bromo-2-methyl-2H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-methyl-2H-indazole. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of data derived from closely related analogs and predicted values based on established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectra of 2-methyl-2H-indazole and the expected substituent effects of a bromine atom at the C-5 position.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 8.2 | s | - | H-3 |

| ~ 7.6 - 7.8 | d | ~ 9.0 | H-7 |

| ~ 7.4 - 7.6 | d | ~ 1.5 | H-4 |

| ~ 7.2 - 7.4 | dd | ~ 9.0, 1.5 | H-6 |

| ~ 4.1 - 4.3 | s | - | N-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-7a |

| ~ 128 | C-3 |

| ~ 125 | C-3a |

| ~ 124 | C-6 |

| ~ 122 | C-4 |

| ~ 118 | C-5 |

| ~ 115 | C-7 |

| ~ 35 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected vibrational frequencies for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (N-CH₃) |

| ~ 1610 - 1590 | Medium | C=C Aromatic Ring Stretch |

| ~ 1500 - 1450 | Strong | C=N Stretch |

| ~ 1380 - 1360 | Medium | C-H Bend (N-CH₃) |

| ~ 1100 - 1000 | Strong | C-N Stretch |

| ~ 850 - 800 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~ 700 - 600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound are shown in Table 4. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 210/212 | ~ 100 / 98 | [M]⁺ (Molecular Ion) |

| 195/197 | Moderate | [M - CH₃]⁺ |

| 131 | Moderate | [M - Br]⁺ |

| 104 | Low | [M - Br - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher corresponding to the proton frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

-

Temperature: 298 K.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction (Electron Ionization - EI):

-

Ensure the sample is pure and dry.

-

For volatile solids, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 5-Bromo-2-methyl-2H-indazole from 5-bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-2-methyl-2H-indazole from 5-bromo-1H-indazole. This transformation is a critical step in the development of various pharmacologically active compounds, where the regioselective N-alkylation of the indazole core is paramount. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and comparative data to aid researchers in this specific chemical transformation.

Introduction

Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of substituents on the indazole nucleus is crucial for modulating their therapeutic properties. The N-alkylation of indazoles can result in two regioisomers, the N1- and N2-alkylated products. The control of this regioselectivity is a key challenge in the synthesis of indazole-based drug candidates. This guide focuses on the synthesis of the N2-methylated isomer, this compound, from the readily available 5-bromo-1H-indazole.

Direct alkylation of 1H-indazoles under basic conditions often leads to a mixture of N1 and N2 substituted products.[1][2] However, specific conditions can be employed to favor the formation of the kinetically favored N2-isomer.[3] This guide will explore a protocol that promotes the regioselective synthesis of the desired 2-methylated product.

Chemical Transformation and Logic

The synthesis of this compound from 5-bromo-1H-indazole involves the regioselective methylation of the indazole ring at the N2 position. The general transformation is depicted below:

References

A Comprehensive Technical Guide to the Biological Activities of Substituted 2H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of substituted 2H-indazoles, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities. This document synthesizes key research findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and visualizes critical biological pathways to support ongoing research and drug development efforts.

Anti-inflammatory Activity

Substituted 2H-indazoles have been extensively investigated for their potential as anti-inflammatory agents. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

A series of 2,3-diphenyl-2H-indazole derivatives were evaluated for their in vitro inhibitory activity against human COX-2. The results are summarized in the table below.

| Compound | R1 | R2 | % Inhibition at 20 µM |

| 18 | COOCH3 | H | 55.3 ± 2.4 |

| 21 | SO2CH3 | H | 48.9 ± 3.1 |

| 23 | H | COOCH3 | 62.1 ± 1.8 |

| 26 | H | SO2CH3 | 51.7 ± 2.9 |

| Rofecoxib (Control) | - | - | 98.0 ± 0.5 |

Data sourced from in vitro assays against human cyclooxygenase-2 (COX-2).[1][2]

The anti-inflammatory potential of selected 2H-indazole derivatives was assessed using an in vitro human cyclooxygenase-2 (COX-2) inhibitory assay.[1][2]

-

Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme was pre-incubated with the test compounds or a reference inhibitor (rofecoxib) in a Tris-HCl buffer for a specified period.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid, the natural substrate for COX-2.

-

Prostaglandin Measurement: The reaction was allowed to proceed for a defined time and then terminated. The amount of prostaglandin E2 (PGE2) produced was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Inhibition Calculation: The percentage of COX-2 inhibition was calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the inhibitor.

The following diagram illustrates the role of COX-2 in the inflammatory cascade and its inhibition by 2H-indazole derivatives.

Antimicrobial and Antiprotozoal Activity

A significant number of substituted 2H-indazoles have demonstrated promising activity against a range of pathogens, including protozoa, bacteria, and fungi.[1][2][3]

The antiprotozoal efficacy of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives was evaluated against several intestinal and vaginal pathogens. The half-maximal inhibitory concentration (IC50) values are presented below.

| Compound | G. intestinalis IC50 (µM) | E. histolytica IC50 (µM) | T. vaginalis IC50 (µM) |

| 18 | 0.8 ± 0.1 | 0.6 ± 0.05 | 1.2 ± 0.2 |

| 23 | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 |

| Metronidazole (Control) | 10.2 ± 1.5 | 1.8 ± 0.3 | 0.9 ± 0.1 |

Data from in vitro susceptibility assays.[1][2][4] Notably, compound 18 was found to be 12.8 times more active than the reference drug metronidazole against G. intestinalis.[1][2][4]

The in vitro activity of the synthesized compounds against protozoan parasites was determined using a subculture method.

-

Parasite Culture: Trophozoites of Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis were cultured in their respective standard media.

-

Compound Preparation: The 2H-indazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted.

-

Incubation: The parasites were incubated with various concentrations of the test compounds for 48 hours at 37°C.

-

Viability Assessment: After incubation, the viability of the trophozoites was determined by microscopic counting using a hemocytometer.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of parasitic growth, was calculated from dose-response curves.

The general workflow for screening new chemical entities for antimicrobial activity is depicted below.

Anticancer Activity

The indazole scaffold is a core component of several FDA-approved small molecule anti-cancer drugs.[5] Substituted 2H-indazoles have shown potent antiproliferative activity against various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of cell migration.

The growth inhibitory activity of a series of indazole derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | WiDr (Colon) IC50 (µM) |

| 2f | 0.23 | - | - |

| 3b | 45.97 | - | 27.20 |

| 3d | - | 46.36 | - |

Data obtained from cell viability assays (e.g., MTT assay).[5][6] Compound 2f, in particular, demonstrated potent growth inhibitory activity against several cancer cell lines.[5]

The antiproliferative effects of the 2H-indazole derivatives were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value was determined by plotting the percentage of cell viability against the compound concentration.

One of the key anticancer mechanisms of 2H-indazoles is the induction of apoptosis, or programmed cell death. A simplified representation of this pathway is shown below.

This guide highlights the significant therapeutic potential of substituted 2H-indazoles across multiple disease areas. The versatility of the indazole scaffold, coupled with the ability to modify its substitution patterns, offers a promising platform for the development of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their clinical potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. japsonline.com [japsonline.com]

5-Bromo-2-methyl-2H-indazole: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets. Among the many functionalized indazole derivatives, 5-Bromo-2-methyl-2H-indazole has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents, especially in the realm of oncology and beyond.[4][5][6][7]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, reactivity in key coupling reactions, and its application in the development of targeted therapies.

Physicochemical and Structural Properties

This compound is a solid organic compound whose structure is primed for synthetic diversification. The bromine atom at the 5-position serves as a key handle for introducing molecular complexity through various cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 465529-56-0 | [8][9] |

| Molecular Formula | C₈H₇BrN₂ | [8][9] |

| Molecular Weight | 211.06 g/mol | [8][9] |

| Boiling Point | 322.7 ± 15.0 °C (Predicted) | [8] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [8] |

| IUPAC Name | 5-bromo-2-methylindazole | [9] |

| SMILES | CN1C=C2C=C(C=CC2=N1)Br | [9] |

Synthesis of this compound

The synthesis of 2H-indazoles can be achieved through various strategies, often involving cyclization reactions of appropriately substituted phenylhydrazines or reductive cyclization of ortho-nitrobenzylamines.[1][10] A common route to this compound involves the N-methylation of 5-bromo-1H-indazole. This alkylation step typically yields a mixture of N1 and N2 isomers, which must then be separated, often by column chromatography. The regioselectivity can be influenced by the choice of base and solvent.

A general workflow for the synthesis is outlined below.

Experimental Protocol: N-Methylation of 5-Bromo-1H-indazole (General Procedure)

-

Reaction Setup : To a solution of 5-bromo-1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.2-1.5 eq.).

-

Reagent Addition : Stir the suspension at room temperature for 15-30 minutes. Add methyl iodide (1.1-1.3 eq.) dropwise to the mixture.

-

Reaction : Allow the reaction to stir at room temperature (or with gentle heating, e.g., 40-60 °C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue containing a mixture of N1 and N2 isomers by flash column chromatography on silica gel to isolate the desired this compound.

Key Cross-Coupling Reactions

The utility of this compound as a building block stems from the reactivity of its C5-bromo substituent in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for rapidly constructing libraries of analog compounds for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-indazole with a wide variety of commercially available boronic acids or esters.[11][12] This allows for the introduction of diverse aryl and heteroaryl moieties at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure) [12][13][14]

-

Reaction Setup : In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water).

-

Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for 2-24 hours. Microwave irradiation can often be used to shorten reaction times. Monitor for completion by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the 5-substituted indazole derivative.

| Parameter | Common Reagents/Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand (if needed) | SPhos, XPhos, dppf |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O |

| Temperature | 80-120 °C (conventional) or 100-150 °C (microwave) |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[15][16][17] This reaction enables the coupling of this compound with a vast range of primary and secondary amines, providing access to 5-aminoindazole derivatives that are crucial intermediates for many drug candidates.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure) [17][18]

-

Reaction Setup : To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 1.2-2.0 eq. relative to Pd), and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition : Under a positive pressure of argon, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

-

Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

-

Purification : Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Common Reagents/Conditions |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, BINAP, RuPhos, DavePhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane |

| Temperature | 80-120 °C |

Applications in Medicinal Chemistry

The indazole core is a well-established "hinge-binder" in kinase inhibitors, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket.[3] The this compound scaffold provides a robust platform for developing potent and selective inhibitors for various therapeutic targets.

Many FDA-approved kinase inhibitors feature an indazole core, including Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][6][7] The 5-position of the indazole is a critical vector for synthetic elaboration, allowing chemists to install moieties that occupy adjacent pockets of the ATP-binding site to enhance potency and selectivity.

The table below presents inhibitory data for Axitinib, a prominent drug featuring the indazole scaffold, demonstrating its activity against key kinases involved in angiogenesis.

| Kinase Target | Axitinib (IC₅₀ in nM) | Reference |

| VEGFR1 | 0.1 | [19] |

| VEGFR2 | 0.2 | [19] |

| VEGFR3 | 0.1-0.3 | [19] |

| PDGFRβ | 1.6 | [19] |

| c-Kit | 1.7 | [19] |

Beyond kinases, indazole derivatives have been explored as modulators of G protein-coupled receptors (GPCRs) and as potential treatments for neurodegenerative diseases and other conditions.[20][21][22] The ability to functionalize the indazole core at multiple positions allows for the fine-tuning of pharmacological properties to target these complex biological systems.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its well-defined structure and the synthetic accessibility offered by the C5-bromo handle make it an ideal starting point for the construction of diverse compound libraries. Through robust and predictable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, drug discovery teams can efficiently explore vast chemical space. The proven success of the indazole scaffold in numerous FDA-approved drugs, particularly kinase inhibitors, underscores the continued importance of this compound in the development of next-generation targeted therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Indazole Derivatives [bldpharm.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 465529-56-0 [m.chemicalbook.com]

- 9. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2H-Indazole synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Bromo-2-methyl-2H-indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide array of biological activities. Its ability to serve as a bioisostere for native structures like indole has led to its incorporation in various drug discovery programs. This technical guide focuses on the potential therapeutic targets of a specific subclass: 5-Bromo-2-methyl-2H-indazole derivatives. While direct pharmacological data for this exact scaffold is limited in publicly available literature, analysis of closely related analogs, particularly the 5-bromo-1H-indazole isomers and other substituted indazoles, points toward two primary and promising therapeutic areas: serotonin receptor modulation and protein kinase inhibition. This document outlines these potential targets, summarizes relevant quantitative data from analogous compounds, provides detailed experimental protocols for assessing activity, and visualizes the associated signaling pathways.

Serotonin Receptor Agonism: A Potential CNS Application

The structural similarity of the indazole nucleus to the indole ring of serotonin makes it a compelling candidate for interaction with serotonin (5-HT) receptors. Research into 5-bromo-1H-indazole analogs has demonstrated potent agonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors, suggesting that this compound derivatives may exhibit a similar pharmacological profile.[1]

Quantitative Data for a 5-Bromo-1H-Indazole Analog (VU6067416)

The following table summarizes the in vitro activity of a closely related 5-bromo-1H-indazole derivative, VU6067416, at human serotonin 2 (5-HT2) receptor subtypes. This data provides a benchmark for the potential potency and efficacy of this compound derivatives.

| Compound | Target | Assay | EC50 (nM) | Emax (%) |

| VU6067416 | 5-HT2A | Calcium Mobilization | 0.36 | 100 |

| VU6067416 | 5-HT2B | Calcium Mobilization | 14 | 102 |

| VU6067416 | 5-HT2C | Calcium Mobilization | 2.5 | 98 |

Data sourced from Bender, et al., ACS Medicinal Chemistry Letters.[1]

Signaling Pathway: 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the mobilization of intracellular calcium. This pathway is a key mechanism for the psychoactive and physiological effects mediated by 5-HT2A agonists.

Caption: 5-HT2A receptor signaling cascade.

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed to assess the agonist activity of this compound derivatives at 5-HT2 receptors by measuring changes in intracellular calcium concentration.

Objective: To determine the EC50 and Emax of test compounds at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

Probenecid.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Reference agonist (e.g., Serotonin).

-

384-well black, clear-bottom assay plates.

-

Fluorescent plate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the stable cell lines into 384-well plates at an appropriate density and incubate overnight at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer.

-

Remove the cell culture medium from the plates and add the loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds and the reference agonist in Assay Buffer. The final DMSO concentration should be kept below 0.1%.

-

-

Assay Measurement:

-

Place the dye-loaded cell plate into the fluorescent plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of the reference agonist (100%) and a vehicle control (0%).

-

Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

Protein Kinase Inhibition: A Potential Anticancer Application

The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors, with several FDA-approved anticancer drugs featuring this moiety.[2][3][4] Patent literature for 5-substituted indazoles describes their utility as inhibitors of a broad range of kinases, including those involved in cell cycle progression and angiogenesis, such as GSK-3, ROCK, and JAK.[5] Therefore, this compound derivatives are strong candidates for development as kinase inhibitors for oncology indications. Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, represents a specific and attractive target for which experimental protocols for indazole-based inhibitors have been described.[6][7]

Potential Kinase Targets

Based on the broader class of indazole derivatives, potential kinase targets for this compound derivatives include, but are not limited to:

-

Polo-like Kinases (PLKs): Particularly PLK4, which is often overexpressed in cancer.[6][7]

-

Glycogen Synthase Kinase 3 (GSK-3): Implicated in various cancers and other diseases.[8]

-

Janus Kinases (JAKs): Key mediators of cytokine signaling, often dysregulated in hematological malignancies and inflammatory diseases.[8]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical for tumor angiogenesis.[2]

Signaling Pathway: Generic Kinase Inhibition

The general mechanism of action for an ATP-competitive kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate proteins. This blocks the downstream signaling cascade that promotes cell proliferation, survival, or angiogenesis.

Caption: ATP-competitive kinase inhibition workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PLK4)

This protocol describes a method to determine the inhibitory activity of this compound derivatives against a specific protein kinase, using PLK4 as an example.

Objective: To determine the IC50 value of test compounds against a target kinase.

Materials:

-

Recombinant human PLK4 enzyme.

-

Kinase substrate (e.g., a specific peptide).

-

ATP (Adenosine Triphosphate).

-

Kinase Assay Buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Reference inhibitor (e.g., Staurosporine or a known PLK4 inhibitor).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

-

White, opaque 384-well assay plates.

-

Luminometer.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the Kinase Assay Buffer.

-

Reaction Setup:

-

To each well of the 384-well plate, add the test compound dilution.

-

Add the PLK4 enzyme and the substrate to the wells.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound binding.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced according to the detection reagent manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent, incubate).

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

Based on the analysis of structurally related compounds, this compound derivatives present a promising scaffold for the development of novel therapeutics. The two most prominent potential therapeutic areas are serotonin receptor agonism , with potential applications in neuroscience, and protein kinase inhibition , with significant potential in oncology. The provided experimental protocols offer a starting point for the pharmacological evaluation of newly synthesized derivatives. Further investigation, including in vitro profiling against a broader panel of receptors and kinases, as well as in vivo efficacy and safety studies, will be crucial to fully elucidate the therapeutic potential of this chemical class.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 5-Bromo-2-methyl-2H-indazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-methyl-2H-indazole (CAS No: 465529-56-0), a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines standard experimental methodologies for solubility determination and provides a framework for recording and interpreting solubility data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Its structural motif is a common feature in a variety of biologically active molecules, making it a valuable building block in the synthesis of novel therapeutic agents.[1][3][4] Understanding the solubility of this intermediate in common organic solvents is critical for its effective use in synthetic protocols, purification processes, and formulation studies. This guide presents a standardized approach to determining and documenting its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C8H7BrN2 | PubChem |

| Molecular Weight | 211.06 g/mol | [5] |

| Predicted Boiling Point | 322.7±15.0 °C | [6] |

| Predicted Density | 1.60±0.1 g/cm3 | [6] |

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20-25 °C).

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Observations |

| Ethanol | C2H5OH | ||

| Methanol | CH3OH | ||

| Acetone | C3H6O | ||

| Ethyl Acetate | C4H8O2 | ||

| Dichloromethane | CH2Cl2 | ||

| Chloroform | CHCl3 | ||

| Dimethylformamide (DMF) | C3H7NO | ||

| Dimethyl Sulfoxide (DMSO) | C2H6OS | ||

| Hexane | C6H14 | ||

| Water | H2O | It is noted that the related compound, 5-Bromo-1H-indazole, is reported to be insoluble in water.[7] |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for solubility assessment.[8][9]

Qualitative Solubility Assessment

This initial screening provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the selected organic solvent in small portions, shaking vigorously after each addition.[8]

-

Observe the mixture. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

This method can be used to classify the compound's general solubility characteristics.[10][11]

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a precise measurement of the solubility of the compound in a specific solvent at a given temperature.

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the withdrawn sample under reduced pressure.

-

Weigh the remaining solid residue.

-

Calculate the solubility in grams per 100 mL ( g/100 mL) of the solvent.

Visualizing Experimental Workflows

The following diagrams illustrate standardized workflows relevant to the determination and application of solubility data for this compound.

Caption: A flowchart illustrating the steps for qualitative solubility assessment.

Caption: The role of solubility assessment in a typical drug discovery workflow.

Conclusion

The solubility of this compound is a fundamental parameter that influences its utility in synthetic and pharmaceutical applications. While comprehensive quantitative data is not yet publicly available, the standardized protocols outlined in this guide provide a robust framework for its determination. The systematic collection and documentation of this data by the scientific community will be invaluable for accelerating research and development efforts that utilize this important chemical intermediate.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 465529-56-0 [chemicalbook.com]

- 7. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

In-depth Technical Guide on the Crystal Structure of 5-Bromo-2-methyl-2H-indazole

A comprehensive search for the crystal structure and associated quantitative data for 5-Bromo-2-methyl-2H-indazole has been conducted. Unfortunately, this search did not yield any publicly available single-crystal X-ray diffraction data.

The determination of a crystal structure is an experimental process, primarily done through techniques like single-crystal X-ray diffraction. The results, including atomic coordinates, unit cell dimensions, and other crystallographic parameters, are then typically published in peer-reviewed scientific journals or deposited in crystallographic databases.

Despite a thorough investigation of chemical and crystallographic databases and the scientific literature, no specific entry corresponding to the crystal structure of this compound could be located. This indicates that the crystal structure of this particular compound has likely not been determined, or if it has, the data has not been made publicly available.

Without the primary crystallographic data, it is not possible to provide the requested in-depth technical guide, which would include:

-

Quantitative Data Presentation: Tables summarizing unit cell parameters, bond lengths, bond angles, and torsion angles cannot be generated without the experimental structure file (e.g., a CIF file).

-

Experimental Protocols: While general synthesis methods for related indazoles exist, the specific experimental protocol for the crystallization and subsequent X-ray diffraction analysis of this compound is not available.

-

Mandatory Visualizations: Diagrams of signaling pathways are not applicable to a crystal structure report. The experimental workflow and molecular structure diagrams with accurate atomic numbering are contingent on the availability of the crystallographic data.

Therefore, this request for an in-depth technical guide on the crystal structure of this compound cannot be fulfilled at this time due to the absence of the necessary foundational scientific data. Should the crystal structure be determined and published in the future, such a guide could then be compiled.

An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-2H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of the indazole scaffold, explores the synthetic routes to this compound with a focus on regioselectivity, details its physicochemical properties, and discusses its applications as a key building block in the design of targeted therapeutics.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[1][2] First synthesized by Emil Fischer in the late 19th century, the indazole nucleus is a bioisostere of indole and is found in numerous compounds with a wide array of biological activities.[1][3] The therapeutic potential of indazole derivatives is vast, with applications including anti-inflammatory, antimicrobial, and anticancer agents.[4][5]

The indazole system exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[4] The substitution pattern on the indazole core, particularly the identity and position of alkyl groups on the nitrogen atoms, plays a crucial role in modulating the pharmacological properties of these molecules. This compound, the subject of this guide, is a derivative of the less stable 2H-indazole tautomer and serves as a valuable intermediate in the synthesis of complex drug candidates, particularly kinase inhibitors.[6][7]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | [8] |

| Molecular Weight | 211.06 g/mol | [8] |

| CAS Number | 465529-56-0 | [8] |

| IUPAC Name | 5-bromo-2-methylindazole | [8] |

| Physical State | Solid (presumed) | General knowledge |

| Solubility | Soluble in organic solvents like THF, DMF | [9] |

Synthesis of this compound: The Challenge of Regioselectivity

The synthesis of N-alkylated indazoles is complicated by the potential for substitution at either the N1 or N2 position of the indazole ring. The direct alkylation of 5-bromo-1H-indazole typically yields a mixture of the N1 and N2 isomers, necessitating chromatographic separation. The pursuit of regioselective synthetic methods is therefore a key focus in the chemistry of indazoles.

General Strategies for the Synthesis of 2H-Indazoles

Several strategies have been developed to favor the formation of the 2H-indazole isomer:

-

One-Pot Condensation-Cyclization Reactions: These methods often start from readily available starting materials like substituted 2-bromobenzaldehydes or 2-nitrobenzaldehydes and primary amines.[3][10][11] For instance, a copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide can yield 2H-indazoles.[3][11]

-

Metal-Mediated Alkylation: The use of specific metal reagents can direct the alkylation to the N2 position.

-

Mitsunobu Reaction: This reaction provides a powerful method for the regioselective N-alkylation of azoles, including indazoles.

Exemplary Synthetic Protocol: N2-Methylation via Mitsunobu Reaction

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. 1630906-74-9|Methyl this compound-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. 5-Bromo-6-fluoro-2-methyl-2H-indazole [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2H-Indazole synthesis [organic-chemistry.org]

Stability of 5-Bromo-2-methyl-2H-indazole Under Acidic and Basic Conditions: An In-depth Technical Guide

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The specific substitution pattern on the indazole ring profoundly influences its physicochemical properties, metabolic stability, and pharmacological activity. 5-Bromo-2-methyl-2H-indazole is a key intermediate in the synthesis of various pharmaceutically active compounds. Its stability under various processing and physiological conditions is a critical determinant of its suitability for drug development.

This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals to understand the potential degradation pathways and to provide a framework for conducting robust stability studies. The insights herein are grounded in established principles of physical organic chemistry and informed by field-proven methodologies for forced degradation studies.

The 2H-indazole tautomer, while generally less thermodynamically stable than the 1H counterpart, is a common isomeric form in substituted indazoles.[3][4] The position of the methyl group on the nitrogen atom significantly impacts the electronic distribution within the heterocyclic ring, thereby influencing its susceptibility to chemical degradation.[5] Understanding the stability of the 2-methyl isomer is therefore crucial for the development of robust formulations and for predicting potential degradation products that may arise during synthesis, storage, or in vivo exposure.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance.[6] By subjecting the molecule to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and products.[7] This information is invaluable for the development of stability-indicating analytical methods, for formulation optimization, and for meeting regulatory requirements.[8]

This guide will detail the protocols for investigating the hydrolytic stability of this compound under acidic and basic conditions.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to provide a robust assessment of the stability of this compound. These are starting points and may require optimization based on the observed lability of the compound.

I. Acidic Hydrolysis

Objective: To evaluate the stability of this compound in the presence of a strong acid and to identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

To a series of amber glass vials, add a known volume of the stock solution.

-

Add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 M and 1 M HCl.

-

Include a control sample with purified water instead of HCl.

-

Incubate the vials at 60°C.

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., sodium hydroxide) to stop the degradation reaction.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

-

Acid Concentration: The use of both 0.1 M and 1 M HCl allows for the assessment of stability under both mild and harsh acidic conditions.[1]

-

Temperature: Elevated temperature (60°C) is used to accelerate the degradation process, enabling the detection of potential degradation products within a reasonable timeframe.[7]

-

Amber Vials: To prevent any potential photodegradation during the study.

-

Neutralization: Quenching the reaction is crucial to ensure that the observed degradation is a direct result of the stress conditions at a specific time point.

II. Basic Hydrolysis

Objective: To assess the stability of this compound in the presence of a strong base and to identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acidic hydrolysis study.

-

Stress Conditions:

-

To a series of amber glass vials, add a known volume of the stock solution.

-

Add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 M and 1 M NaOH.

-

Include a control sample with purified water instead of NaOH.

-

Incubate the vials at 60°C.

-

-

Time Points: Withdraw aliquots at the same time intervals as the acidic hydrolysis study.

-

Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable acid (e.g., hydrochloric acid).

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

-

Base Concentration: Similar to the acid study, using 0.1 M and 1 M NaOH provides a range of basic stress conditions.[1]

-

Temperature and Sample Handling: The rationale is the same as for the acidic hydrolysis study.

III. Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is paramount for the accurate quantification of the parent compound and the detection of any degradation products.

Suggested HPLC Parameters: